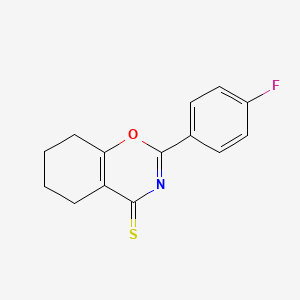

![molecular formula C18H12N4O3 B6576693 N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-2-oxo-2H-chromene-3-carboxamide CAS No. 1421476-95-0](/img/structure/B6576693.png)

N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-2-oxo-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-2-oxo-2H-chromene-3-carboxamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is known to show both acidic and basic properties and is highly soluble in water and other polar solvents .

Synthesis Analysis

The synthesis of such compounds often involves multiple steps. For instance, the Mizoroki–Heck reaction, a two-step reduction process, has been used in the synthesis of similar compounds . This process involves the use of NFSI and NaH for fluorination, followed by hydrolysis in 12 M HCl .

Molecular Structure Analysis

The molecular structure of this compound is complex, with an imidazole ring attached to a pyridine ring, which is further attached to a chromene ring with a carboxamide group. The CAS Number of a similar compound, 6-(1H-Imidazol-1-yl)pyridin-3-amine, is 681004-51-3, and it has a molecular weight of 160.18 .

Chemical Reactions Analysis

The compound, due to the presence of an imidazole ring, shows both acidic and basic properties . It can participate in various chemical reactions, including the Mizoroki–Heck reaction .

Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can vary. Another compound has a yield of 62% and a melting point of 231–233 °C .

Scientific Research Applications

- Application : N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-2-oxo-2H-chromene-3-carboxamide has demonstrated submicromolar inhibitory activity against various tumor cell lines in vitro . Its potential as an anticancer agent warrants further exploration.

- Application : A luminescent MOF containing 2,6-di(1H-imidazol-1-yl)pyridine has been developed, showing efficient Fe^3+ ion detection . Such MOFs have applications in sensing and catalysis.

Anticancer Potential

Metal-Organic Frameworks (MOFs)

Future Directions

Imidazole-containing compounds have become an important synthon in the development of new drugs . They show a broad range of chemical and biological properties, and their derivatives have shown different biological activities . Therefore, the future research directions could involve exploring the therapeutic potential of this compound and its derivatives.

Mechanism of Action

Target of Action

Compounds containing the imidazole moiety have been known to exhibit a broad range of biological activities . For instance, some imidazole derivatives have been reported to inhibit phosphatidylinositol 3-kinase (PI3K), a lipid kinase that plays a key regulatory role in various cellular physiological processes .

Mode of Action

Imidazole derivatives have been known to interact with their targets in a variety of ways, depending on the specific derivative and target . For instance, some imidazole derivatives have been reported to inhibit PI3K, leading to the inhibition of the PI3K-AKT pathway, which is often associated with tumorigenesis, progression, and poor prognosis .

Biochemical Pathways

Given the potential inhibition of pi3k, it can be inferred that the pi3k-akt signaling pathway could be affected . This pathway plays a key role in various cellular physiological processes, including cell growth, proliferation, survival, and metabolism .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence the compound’s absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

Given the potential inhibition of pi3k, it can be inferred that the compound could potentially affect cell growth, proliferation, survival, and metabolism .

properties

IUPAC Name |

N-(6-imidazol-1-ylpyridin-3-yl)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N4O3/c23-17(14-9-12-3-1-2-4-15(12)25-18(14)24)21-13-5-6-16(20-10-13)22-8-7-19-11-22/h1-11H,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDSVECFZAXAICO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CN=C(C=C3)N4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-2-oxo-2H-chromene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B6576629.png)

![2-(2-methylpropyl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B6576634.png)

![2-{[5-(2,4-dichlorophenyl)-4-[(furan-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B6576651.png)

![6-amino-1-phenyl-3-propyl-4-(3,4,5-trimethoxyphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6576659.png)

![4-[5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B6576664.png)

![3,7,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6576668.png)

![ethyl 2-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B6576669.png)

![8-[(2,3-dihydroxypropyl)sulfanyl]-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576672.png)

![5-ethyl-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)thiophene-2-sulfonamide](/img/structure/B6576678.png)

![3-[(4-phenylpiperazin-1-yl)methyl]-2-sulfanylidene-2H,3H,5H,6H,7H,8H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one](/img/structure/B6576685.png)

![4-[1-(4-methylphenyl)cyclohexyl]phenol](/img/structure/B6576686.png)

![(2E)-3-(furan-2-yl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B6576689.png)

![1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-3-(1H-indol-3-yl)propan-1-one](/img/structure/B6576692.png)